3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
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Overview
Description
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.083. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Preparation and Structural Study : 4,5-Dimethylene-1,2-dioxane, related to 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane, was synthesized for use in Diels-Alder reactions, indicating its utility in organic synthesis. The structural properties of this compound and its derivatives were also studied (Atasoy & Karaböcek, 1992).
Conformational Studies : Investigations into the conformational structure of similar compounds, like 2,4-Dimethyl-1,3-dioxane, show how these structures behave under different chemical conditions, which is crucial for their application in fine organic synthesis (Atavin et al., 1969).
X-ray Diffraction Analysis : The structure of derivatives of this compound, such as 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, was examined using NMR spectroscopy and X-ray structural analysis. These studies provide insight into the potential uses of these compounds in fine organic synthesis and bactericidal applications (Khazhiev et al., 2021).
Chemical Reactions and Synthesis
Synthesis of Functionalized Cyclohexene Derivatives : 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane, closely related to the target compound, serves as a precursor in [4+2] cycloaddition reactions to produce cyclohexene derivatives, important for synthesizing biologically relevant materials (Shimizu et al., 2021).
Cyclisation and Hydrogen Transfer Reactions : Research involving 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes, closely related to the target molecule, demonstrates its potential in cyclisation and hydrogen transfer reactions, which are fundamental processes in organic chemistry (Hindson et al., 1993).
Conformational and Polarity Studies
Conformational Behavior and Analysis : Studies on similar compounds, such as 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, involve analysis of their conformational behavior, which is significant in understanding the chemical and physical properties of these molecules (Khazhiev et al., 2018).
Polarities and Polarizabilities : Research on the polarities and polarizabilities of 2-haloalkyl-1,3-dioxanes, which share structural similarities with the target molecule, provides insights into their chemical reactivity and interaction with other molecules (Arbuzov et al., 1978).
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in the synthesis of bioactive molecules, including peptides . These peptides can interact with a variety of biological targets, such as protein-protein interactions .
Mode of Action
For instance, they can be used to form bicyclic peptides with diverse conformations . These peptides can interact with their targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
The compound’s potential to form diverse bicyclic peptides suggests it could influence a variety of biochemical pathways, depending on the specific targets of these peptides .
Result of Action
The molecular and cellular effects of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane’s action would depend on the specific targets of the peptides it helps form . These effects could range from changes in protein function to alterations in cellular signaling pathways.
Biochemical Analysis
Biochemical Properties
. Bromomethyl groups are known to participate in various reactions, acting as alkylating agents. They can interact with enzymes, proteins, and other biomolecules, forming covalent bonds . The nature of these interactions is largely dependent on the specific biomolecules involved.
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane on cellular function in in vitro or in vivo studies have not been extensively studied
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
3-(bromomethyl)-2,2-dimethyl-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSHSRITLMSBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.